molecular formula C12H14O4S B14678126 (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid CAS No. 37662-20-7

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid

Katalognummer: B14678126
CAS-Nummer: 37662-20-7
Molekulargewicht: 254.30 g/mol
InChI-Schlüssel: FAHFHPIWIHUPCD-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is an organic compound with a unique structure that combines an acetyloxy group, a benzylsulfanyl group, and a propanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid typically involves the esterification of a suitable precursor. One common method is the reaction of (2R)-3-(benzylsulfanyl)propanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetyloxy group can be reduced to a hydroxyl group.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors. The benzylsulfanyl group can modulate the activity of proteins through covalent modification or binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-(Acetyloxy)-3-(methylsulfanyl)propanoic acid: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.

    (2R)-2-(Acetyloxy)-3-(phenylsulfanyl)propanoic acid: Similar structure but with a phenylsulfanyl group.

Uniqueness

(2R)-2-(Acetyloxy)-3-(benzylsulfanyl)propanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

37662-20-7

Molekularformel

C12H14O4S

Molekulargewicht

254.30 g/mol

IUPAC-Name

(2R)-2-acetyloxy-3-benzylsulfanylpropanoic acid

InChI

InChI=1S/C12H14O4S/c1-9(13)16-11(12(14)15)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)/t11-/m0/s1

InChI-Schlüssel

FAHFHPIWIHUPCD-NSHDSACASA-N

Isomerische SMILES

CC(=O)O[C@@H](CSCC1=CC=CC=C1)C(=O)O

Kanonische SMILES

CC(=O)OC(CSCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.